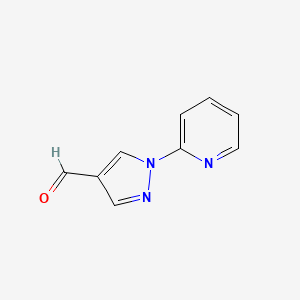

1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyridin-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-5-11-12(6-8)9-3-1-2-4-10-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTKXJUKCIXCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640909 | |

| Record name | 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896717-66-1 | |

| Record name | 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science by consolidating available data on its properties, synthesis, and characterization.

Core Physicochemical Properties

This compound is a yellow solid with the molecular formula C₉H₇N₃O.[1] It possesses a molecular weight of approximately 173.17 g/mol .[2] While specific experimental data for properties such as melting point, boiling point, and solubility are not widely reported in the literature, estimations and predicted values provide valuable insights for handling and application.

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for this compound. It is important to note that some of this data is predicted through computational models.

| Identifier | Value | Source |

| CAS Number | 896717-66-1 | [2] |

| Molecular Formula | C₉H₇N₃O | [1][2] |

| Molecular Weight | 173.17 g/mol | [2] |

| Monoisotopic Mass | 173.05891 Da | [3] |

| Predicted Physicochemical Properties | Value | Source |

| XlogP | 0.6 | [3] |

| Appearance | Yellow Solid | [1] |

| Predicted Collision Cross Section (CCS) Data (Ų) | [M+H]⁺ | [M+Na]⁺ | [M-H]⁻ | [M+NH₄]⁺ | [M+K]⁺ |

| Predicted CCS | 133.7 | 143.7 | 136.9 | 151.5 | 140.7 |

| Source:[3] |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.

General Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

The following protocol is a representative procedure for the synthesis of pyrazole-4-carbaldehydes, adapted from general methods described in the literature.

Materials:

-

1-(pyridin-2-yl)-1H-pyrazole (starting material)

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the starting hydrazone (e.g., 0.005 mol) in the Vilsmeier-Haack reagent, which is prepared by the slow addition of phosphorus oxychloride (e.g., 2 ml) to ice-cold dimethylformamide (e.g., 10 ml).

-

Stir the reaction mixture at room temperature for a period of 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is neutral.

-

The solid product that precipitates out is collected by filtration.

-

Wash the solid with cold water and dry it.

-

For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or DMF.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and pyrazole rings, as well as a characteristic signal for the aldehyde proton in the downfield region (typically around 9-10 ppm).

-

¹³C NMR: The carbon NMR spectrum would display resonances for the nine carbon atoms in the molecule, including a signal for the carbonyl carbon of the aldehyde group at a characteristic downfield shift.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (173.17 g/mol ).

Biological and Pharmacological Context

While specific signaling pathways involving this compound have not been detailed in the reviewed literature, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Pyrazole derivatives have been reported to exhibit a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The title compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1]

The logical relationship for its utility in drug discovery is outlined in the following diagram.

Caption: Role in Drug Discovery.

References

Technical Guide: Spectral and Synthetic Overview of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral and synthetic characteristics of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted data, analogous compound data, and a generalized, robust experimental protocol for its synthesis.

Compound Identification

| IUPAC Name | This compound |

| Molecular Formula | C₉H₇N₃O |

| Molecular Weight | 173.17 g/mol |

| CAS Number | 896717-66-1 |

Predicted and Analogous Spectral Data

Mass Spectrometry (Predicted Data)

The following table outlines the predicted mass-to-charge ratios (m/z) for various adducts of the target molecule.

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.0662 |

| [M+Na]⁺ | 196.0481 |

| [M+K]⁺ | 212.0221 |

| [M+NH₄]⁺ | 191.0927 |

¹H NMR Spectroscopy (Analogous Compound Data)

The following table presents the ¹H NMR spectral data for a structurally similar compound, 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde, to approximate the expected chemical shifts (δ) in ppm and coupling constants (J) in Hz.[1] The solvent used was CDCl₃.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | ~10.0 | s | - |

| Pyrazole-H | ~8.2 | s | - |

| Pyridin-H (α to N) | ~8.5 | d | ~4.5 |

| Pyridin-H (γ to N) | ~7.8 | t | ~7.7 |

| Pyridin-H (β to N) | ~7.3 | t | ~6.2 |

| Pyridin-H (α to C) | ~7.9 | d | ~8.0 |

Note: The chemical shifts for the pyridinyl protons are estimations based on typical values for 2-substituted pyridines.

¹³C NMR Spectroscopy (Analogous Compound Data)

The following table presents the ¹³C NMR spectral data for 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde to provide an estimation of the expected chemical shifts (δ) in ppm.[1] The solvent used was CDCl₃.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Aldehyde) | ~183 |

| C-pyrazole (quaternary) | ~154 |

| C-pyrazole (CH) | ~139 |

| C-pyrazole (quaternary) | ~126 |

| C-pyridin (α to N) | ~150 |

| C-pyridin (γ to N) | ~137 |

| C-pyridin (β to N) | ~122 |

| C-pyridin (α to C) | ~114 |

| C-pyridin (quaternary) | ~152 |

Infrared (IR) Spectroscopy (Analogous Compound Data)

The following table lists the characteristic IR absorption bands for a similar compound, 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde, to indicate the expected vibrational frequencies in cm⁻¹.[1]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aldehyde) | 2850 - 2820 |

| C=O stretch (aldehyde) | 1700 - 1680 |

| C=N stretch (pyrazole/pyridine) | 1610 - 1580 |

| C=C stretch (aromatic) | 1550 - 1450 |

Experimental Protocols

The synthesis of this compound can be effectively achieved via the Vilsmeier-Haack reaction. This method is widely used for the formylation of electron-rich heterocyclic systems.[1]

Synthesis of 1-(pyridin-2-yl)-1H-pyrazole

Materials:

-

2-Hydrazinopyridine

-

1,1,3,3-Tetramethoxypropane

-

Hydrochloric acid

-

Ethanol

-

Sodium hydroxide

Procedure:

-

A mixture of 2-hydrazinopyridine and 1,1,3,3-tetramethoxypropane in ethanol containing a catalytic amount of hydrochloric acid is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford 1-(pyridin-2-yl)-1H-pyrazole.

Vilsmeier-Haack Formylation of 1-(pyridin-2-yl)-1H-pyrazole

Materials:

-

1-(pyridin-2-yl)-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Ice

Procedure:

-

In a round-bottom flask, DMF is cooled to 0 °C in an ice bath.

-

POCl₃ is added dropwise to the cooled DMF with stirring. The mixture is stirred at this temperature for 30 minutes to form the Vilsmeier reagent.

-

A solution of 1-(pyridin-2-yl)-1H-pyrazole in DCM is added dropwise to the Vilsmeier reagent at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4-6 hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing crushed ice.

-

The mixture is neutralized by the slow addition of a saturated aqueous solution of NaHCO₃.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the ¹H NMR of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted ¹H NMR data set based on established spectroscopic principles and data from structurally related analogues. It also includes a comprehensive experimental protocol for the synthesis and subsequent NMR analysis of the title compound, intended to aid researchers in its characterization.

Predicted ¹H NMR Data

The expected ¹H NMR spectral data for this compound is summarized in the table below. The predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The predicted coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 (pyrazole) | 8.5 - 8.7 | s | - |

| H-3 (pyrazole) | 8.1 - 8.3 | s | - |

| H-6' (pyridine) | 8.5 - 8.6 | ddd | J = 4.9, 1.9, 0.9 |

| H-4' (pyridine) | 7.9 - 8.1 | ddd | J = 8.2, 7.4, 1.9 |

| H-3' (pyridine) | 7.8 - 7.9 | d | J = 8.2 |

| H-5' (pyridine) | 7.3 - 7.4 | ddd | J = 7.4, 4.9, 0.9 |

| Aldehyde-H | 9.9 - 10.1 | s | - |

Disclaimer: The data presented in this table is a prediction based on analogous compounds and established NMR theory. Actual experimental values may vary.

Experimental Protocols

A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. The following protocol outlines the synthesis of this compound and the subsequent acquisition of its ¹H NMR spectrum.

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

-

1-(pyridin-2-yl)-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. The formation of the Vilsmeier reagent will occur.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve 1-(pyridin-2-yl)-1H-pyrazole in dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

¹H NMR Sample Preparation and Analysis

Materials:

-

Purified this compound

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tube

Procedure:

-

Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants of the observed resonances.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and ¹H NMR Characterization Workflow.

An In-depth Technical Guide on the 13C NMR of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. Due to the absence of publicly available experimental spectral data for this specific compound, this document presents a comprehensive prediction based on established chemical shift principles and data from analogous structures. It also outlines a plausible synthetic route and standard experimental protocols for its characterization.

Predicted 13C NMR Data

The chemical shifts for the carbon atoms of this compound have been predicted based on the known effects of substituents on the pyrazole and pyridine rings. The aldehyde group, being an electron-withdrawing group, is expected to have a significant deshielding effect on the carbon atom of the carbonyl group and the C4 of the pyrazole ring. The pyridin-2-yl group will influence the chemical shifts of the pyrazole ring carbons based on its electronic properties and spatial orientation.

Below is a table summarizing the predicted 13C NMR chemical shifts. The numbering convention used for the atoms is provided in the accompanying molecular structure diagram.

Molecular Structure and Numbering Convention:

A diagram of this compound with atom numbering.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C3 | ~142.0 |

| C4 | ~118.0 |

| C5 | ~135.0 |

| C=O (Aldehyde) | ~185.0 |

| C2' | ~151.0 |

| C3' | ~122.0 |

| C4' | ~139.0 |

| C5' | ~114.0 |

| C6' | ~149.0 |

Note: These are predicted values and may differ from experimental results. The solvent used for prediction is CDCl3.

Experimental Protocols

2.1. Proposed Synthesis of this compound

The synthesis of this compound can be achieved via a Vilsmeier-Haack reaction on a suitable precursor. A plausible synthetic route is outlined below.

Reaction Scheme:

-

Formation of Hydrazone: Reaction of 2-hydrazinopyridine with a suitable three-carbon carbonyl compound (e.g., malondialdehyde bis(diethyl acetal)) to form the corresponding hydrazone.

-

Cyclization and Formylation (Vilsmeier-Haack Reaction): The hydrazone is then subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). This step facilitates the cyclization to the pyrazole ring and the introduction of the formyl group at the 4-position.

Detailed Protocol:

-

Step 1: Synthesis of the Hydrazone Intermediate.

-

To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add malondialdehyde bis(diethyl acetal) (1.1 eq) and a catalytic amount of a weak acid (e.g., acetic acid).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The crude hydrazone may be used in the next step without further purification.

-

-

Step 2: Vilsmeier-Haack Reaction.

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq) to ice-cooled N,N-dimethylformamide (DMF) with stirring.

-

To this reagent, add the crude hydrazone from the previous step portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

2.2. Protocol for 13C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a 5 mm NMR tube.

-

Instrument: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for good resolution.

-

Acquisition Parameters:

-

Experiment: Proton-decoupled 13C NMR (e.g., zgpg30 on Bruker instruments).

-

Solvent: CDCl3 (with chemical shifts referenced to the solvent peak at 77.16 ppm).

-

Temperature: 298 K.

-

Pulse Program: A standard 30-degree pulse angle to ensure quantitative analysis is not compromised by long relaxation times of quaternary carbons.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (sw): Approximately 240 ppm (from -20 to 220 ppm) to cover the expected range of chemical shifts.

-

Visualization of Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Mass Spectrometry of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometric behavior of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its predicted fragmentation pathways, provides a comprehensive experimental protocol for its analysis, and presents key mass spectrometric data in a structured format.

Molecular and Mass Spectrometric Properties

This compound possesses a molecular formula of C₉H₇N₃O and a monoisotopic mass of 173.0589 Da. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various research and development applications.

Quantitative Mass Spectrometry Data

The following table summarizes the key quantitative data derived from predicted and known mass spectrometric principles for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O | - |

| Molecular Weight | 173.17 g/mol | PubChem |

| Monoisotopic Mass | 173.0589 Da | PubChem |

| Predicted m/z Values for Adducts | ||

| [M+H]⁺ | 174.0662 | Predicted |

| [M+Na]⁺ | 196.0481 | Predicted |

| [M-H]⁻ | 172.0516 | Predicted |

| Predicted Major Fragment Ions (m/z) | ||

| 145 | [M-CO]⁺ | Predicted |

| 144 | [M-CHO]⁺ | Predicted |

| 117 | [C₇H₅N₂]⁺ | Predicted |

| 91 | [C₅H₅N₂]⁺ | Predicted |

| 78 | [C₅H₄N]⁺ | Predicted |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, primarily involving the aldehyde functional group and the heterocyclic ring systems.

A primary fragmentation event for aromatic aldehydes is the loss of the formyl radical (•CHO) or a neutral carbon monoxide (CO) molecule after initial loss of a hydrogen radical. The pyridinyl and pyrazolyl rings also contribute significantly to the fragmentation pattern. The pyridine ring is known to lose hydrogen cyanide (HCN), while the pyrazole ring can undergo cleavage with the loss of N₂ or HCN.

Below is a diagram illustrating the proposed major fragmentation pathways.

Experimental Protocol: Mass Spectrometry Analysis

This section details a standard operating procedure for the mass spectrometric analysis of this compound using an Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer. This technique is suitable for obtaining high-resolution mass data for small molecules.

Materials and Reagents

-

This compound (≥95% purity)

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Microcentrifuge tubes

-

Autosampler vials with septa

Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

From the stock solution, prepare a working solution of 10 µg/mL by diluting with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.

-

Vortex the working solution thoroughly to ensure homogeneity.

-

Transfer the working solution to an autosampler vial for analysis.

Instrumentation and Parameters

-

Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF LC/MS (or equivalent)

-

Ionization Source: Dual Agilent Jet Stream Electrospray Ionization (AJS ESI)

-

Polarity: Positive and Negative

-

Gas Temperature: 300 °C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psig

-

Sheath Gas Temperature: 350 °C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage (VCap): 3500 V

-

Nozzle Voltage: 500 V

-

Fragmentor Voltage: 175 V

-

Skimmer Voltage: 65 V

-

Mass Range: 50 - 500 m/z

-

Acquisition Rate: 2 spectra/s

Data Acquisition and Analysis

-

Perform a system suitability check using a standard calibration solution to ensure instrument performance.

-

Inject 1-5 µL of the prepared sample solution into the mass spectrometer.

-

Acquire data in both positive and negative ion modes to obtain a comprehensive profile of the analyte and its adducts.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments. Select the protonated molecule [M+H]⁺ (m/z 174.0662) as the precursor ion.

-

Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and acquire the product ion spectrum.

-

Process the acquired data using appropriate software (e.g., Agilent MassHunter) to identify the molecular ion, adducts, and major fragment ions. Compare the observed masses with the theoretical values to confirm the elemental composition.

The following diagram outlines the general workflow for the mass spectrometry experiment.

Conclusion

This guide provides a foundational understanding of the mass spectrometric characteristics of this compound. The predicted fragmentation patterns and the detailed experimental protocol serve as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science for the accurate identification and structural elucidation of this compound and its analogues. The provided data and methodologies can be adapted to various mass spectrometry platforms and analytical objectives.

Technical Guide: Spectroscopic and Synthetic Insights into 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, synthesis, and predicted spectroscopic characteristics of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. This compound is a heterocyclic aldehyde of interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecules.[1] This document outlines a standard synthetic protocol and presents an analysis of its predicted Fourier-Transform Infrared (FTIR) spectrum.

Introduction

This compound, with the molecular formula C₉H₇N₃O, is a solid, yellow organic compound.[1] Its structure, featuring a pyridine ring linked to a pyrazole-4-carbaldehyde moiety, makes it a valuable precursor in the development of novel pharmaceutical and agrochemical agents, as well as new materials.[1] The pyrazole ring is a known pharmacophore found in various drugs, and the aldehyde group provides a reactive handle for diverse chemical transformations.

Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O | PubChem |

| Molecular Weight | 173.17 g/mol | PubChem[2] |

| Monoisotopic Mass | 173.058911855 Da | PubChem[2] |

| Appearance | Yellow Solid | LookChem[1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | LookChem[1] |

Predicted Fourier-Transform Infrared (FTIR) Spectrum Analysis

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3150 - 3000 | Medium to Weak | C-H stretching | Aromatic (Pyridine and Pyrazole rings) |

| 2900 - 2800 | Weak | C-H stretching | Aldehyde |

| 2800 - 2700 | Weak | C-H stretching | Aldehyde (Fermi resonance) |

| 1700 - 1680 | Strong | C=O stretching | Aldehyde |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching | Aromatic rings (Pyridine and Pyrazole) |

| 1400 - 1200 | Medium | In-plane C-H bending | Aromatic rings |

| 1100 - 1000 | Medium | Ring breathing vibrations | Pyridine and Pyrazole rings |

| 900 - 650 | Medium to Strong | Out-of-plane C-H bending | Aromatic rings |

Synthesis Protocol: Vilsmeier-Haack Reaction

The synthesis of this compound is commonly achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocyclic compounds.[3][4][5]

Materials:

-

1-(pyridin-2-yl)-1H-pyrazole (precursor)

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃)

-

Methanol (for recrystallization)

Procedure:

-

The Vilsmeier-Haack reagent is prepared by slowly adding phosphorus oxychloride (1.1 equivalents) to ice-cold dimethylformamide (acting as both reagent and solvent).[4]

-

1-(pyridin-2-yl)-1H-pyrazole (1 equivalent) is then added portion-wise to the prepared Vilsmeier-Haack reagent, maintaining a low temperature.[4]

-

The reaction mixture is subsequently heated, typically at 60-80°C, for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).[4][5]

-

Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the reaction.[4]

-

The resulting solution is neutralized with a saturated solution of sodium bicarbonate until a precipitate is formed.[4]

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Further purification is achieved by recrystallization from a suitable solvent, such as methanol, to yield this compound.[4]

Experimental and Logical Workflows

The following diagram illustrates the synthetic pathway for this compound.

References

- 1. Cas 896717-66-1,1-PYRIDIN-2-YL-1H-PYRAZOLE-4-CARBALDEHYDE | lookchem [lookchem.com]

- 2. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | C9H7N3O | CID 43543033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (1339536-89-8) for sale [vulcanchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

CAS Number: 896717-66-1

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules. Its unique structure, featuring both a pyridine and a pyrazole ring, makes it a valuable intermediate in the fields of pharmaceutical and agrochemical research.[1] The pyrazole scaffold is a "biologically privileged" structure known to be a component of numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Data

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 896717-66-1 | [5][6] |

| Molecular Formula | C₉H₇N₃O | [5][6] |

| Molecular Weight | 173.17 g/mol | [5][6] |

| Appearance | Yellow Solid | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

| Predicted XlogP | 0.6 | [7] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of the compound. Below is a summary of key predicted and experimental data.

| Spectroscopy | Data | Source(s) |

| SMILES | O=CC1=CN(N=C1)C2=CC=CC=N2 | [6][7] |

| InChI | InChI=1S/C9H7N3O/c13-7-8-5-11-12(6-8)9-3-1-2-4-10-9/h1-7H | [7] |

| Predicted ¹H NMR | Spectral data for similar pyrazole-4-carbaldehyde structures show a characteristic aldehyde proton singlet (-CHO) around δ 9.8-10.0 ppm and aromatic protons in the δ 7.0-9.0 ppm range. | [8][9] |

| Predicted ¹³C NMR | For related structures, the carbonyl carbon (-CHO) typically appears around δ 185 ppm. | [8] |

| Monoisotopic Mass | 173.05891 Da (Predicted) | [7] |

| Predicted Mass Spec | [M+H]⁺: 174.06619, [M+Na]⁺: 196.04813 | [7] |

Synthesis and Experimental Protocols

The most prevalent method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[10][11][12] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as a pyrazole, using a Vilsmeier reagent prepared from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2]

General Synthetic Pathway: Vilsmeier-Haack Reaction

The synthesis involves the reaction of a corresponding substituted hydrazone with the Vilsmeier reagent, which then undergoes cyclization and hydrolysis to yield the target pyrazole-4-carbaldehyde.[2][13]

Caption: Generalized Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction, adapted from methodologies for similar compounds.[2][8]

-

Preparation of Vilsmeier Reagent: In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to dimethylformamide (DMF, 10 mL) with constant stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier-Haack reagent.

-

Reaction: To the prepared reagent, add the starting material, N'-(1-arylethylidene)hydrazide (1 equivalent), in small portions.

-

Heating: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][13]

-

Quenching and Neutralization: Once the reaction is complete, carefully pour the mixture into crushed ice with vigorous stirring.[2] Neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is neutral.[2]

-

Isolation and Purification: The precipitated solid product is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final 1-substituted-3-aryl-1H-pyrazole-4-carbaldehyde.[8]

Applications in Drug Discovery and Development

The pyrazole nucleus is a cornerstone in medicinal chemistry, and this compound is a versatile starting material for creating a diverse library of therapeutic candidates.[3][4][14] The aldehyde functional group is particularly useful, allowing for a wide range of chemical transformations such as reductive amination, condensation reactions, and the synthesis of various heterocyclic systems.[1][15]

Derivatives of pyrazole-carbaldehydes have been investigated for a multitude of biological activities, including:

-

Anti-inflammatory and Analgesic: Many pyrazole derivatives have shown significant anti-inflammatory and analgesic properties.[14][16]

-

Antimicrobial: The scaffold is a key component in compounds with antibacterial and antifungal activity.[17][18]

-

Anticancer: Numerous pyrazole-containing molecules have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[19]

-

Kinase Inhibition: The pyrazole structure is present in several kinase inhibitors used in cancer therapy.[4]

The logical workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Drug discovery workflow using the target compound.

Safety and Handling

While specific hazard data for this compound is limited, related aromatic aldehydes and pyridines warrant careful handling.

-

Hazard Codes (for similar compounds): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[20]

-

Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[1]

Conclusion

This compound (CAS 896717-66-1) is a high-value chemical intermediate with significant potential in synthetic chemistry. Its utility as a precursor for a wide array of biologically active molecules makes it a compound of great interest to the pharmaceutical and agrochemical industries. The synthetic accessibility via established methods like the Vilsmeier-Haack reaction, combined with the reactivity of its aldehyde group, ensures its continued application in the discovery of novel therapeutics and functional materials.

References

- 1. Cas 896717-66-1,1-PYRIDIN-2-YL-1H-PYRAZOLE-4-CARBALDEHYDE | lookchem [lookchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 896717-66-1 | WKB71766 [biosynth.com]

- 6. This compound | CAS:896717-66-1 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 7. PubChemLite - this compound (C9H7N3O) [pubchemlite.lcsb.uni.lu]

- 8. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 9. 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR spectrum [chemicalbook.com]

- 10. 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (1339536-89-8) for sale [vulcanchem.com]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. sciensage.info [sciensage.info]

- 15. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. jpsionline.com [jpsionline.com]

- 19. mdpi.com [mdpi.com]

- 20. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | C9H7N3O | CID 43543033 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. Given the specificity of this molecule, this guide also draws upon data from closely related pyrazole-4-carbaldehyde derivatives to offer a broader context for its potential applications in research and drug development.

Chemical Identity and Properties

Molecular Formula: C₉H₇N₃O[1]

Molecular Weight: 173.17 g/mol

The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Nitrogen (14.01 g/mol ), and Oxygen (16.00 g/mol ).

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O | PubChem[1] |

| Molecular Weight | 173.17 g/mol | PubChem[2] |

| Monoisotopic Mass | 173.05891 Da | PubChem[1] |

| XlogP (predicted) | 0.6 | PubChemLite[1] |

| Physical State | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO) | Inferred from related compounds |

Synthesis of this compound

General Experimental Protocol (Vilsmeier-Haack Reaction)

Starting Material: 1-(pyridin-2-yl)-1H-pyrazole (precursor, synthesis not detailed here)

Reagents:

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Appropriate solvent (e.g., dichloromethane, chloroform)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Formation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. To this, slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. The mixture is stirred for a predetermined time (typically 30-60 minutes) to allow for the formation of the Vilsmeier reagent (chloroiminium salt).

-

Reaction with the Pyrazole Substrate: Dissolve the starting material, 1-(pyridin-2-yl)-1H-pyrazole, in a suitable dry solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent, again ensuring the temperature is kept low.

-

Reaction Progression: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and then heated to a specific temperature (e.g., 60-80°C) for several hours to ensure the completion of the formylation. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up: Once the reaction is complete, the mixture is cooled and carefully poured onto crushed ice. This hydrolyzes the intermediate and precipitates the crude product. The acidic mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until a neutral pH is achieved.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.[6]

Synthesis Workflow Diagram

Caption: General synthesis workflow for pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not available in the reviewed literature, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[7][8] Derivatives of pyrazole-carbaldehyde have been investigated for a range of therapeutic applications.

Summary of Known Biological Activities of Related Pyrazole-Carbaldehyde Derivatives

| Biological Activity | Description | Key Findings for Related Compounds |

| Anticancer | Many pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines.[9][10] The mechanism of action can involve the inhibition of kinases, tubulin polymerization, or the induction of apoptosis.[7] | Thiazolyl pyrazole carbaldehyde hybrids have shown antiproliferative activity against HeLa, MCF-7, and A549 cancer cell lines.[11] |

| Anti-inflammatory | Pyrazole-containing compounds are known to act as anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[12][13] | A series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes demonstrated anti-inflammatory activities.[13] |

| Antimicrobial | Various pyrazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.[14][15] | New 4-formyl pyrazole derivatives have exhibited excellent and good efficacy against certain pathogenic bacteria.[16] |

| Antidepressant | Some pyrazole carbaldehydes have been investigated for their potential as selective serotonin reuptake inhibitors (SSRIs).[5] | In silico studies of novel pyrazole carbaldehydes suggest potential antidepressant activity.[5] |

Due to the absence of specific studies on this compound, no definitive signaling pathway can be described. However, based on the activities of related compounds, it could potentially be involved in pathways related to cell proliferation (e.g., kinase signaling pathways) or inflammation (e.g., cyclooxygenase pathways). Further research is required to elucidate its specific mechanism of action.

Conclusion

This compound is a heterocyclic compound with a molecular weight of 173.17 g/mol . Its synthesis can likely be achieved through the Vilsmeier-Haack reaction, a standard method for the formylation of pyrazoles. While direct biological data for this specific molecule is limited, the broader class of pyrazole-carbaldehyde derivatives has shown significant promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides a foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further experimental investigation is warranted to fully characterize its physicochemical properties, optimize its synthesis, and determine its specific biological activities and mechanisms of action.

References

- 1. PubChemLite - this compound (C9H7N3O) [pubchemlite.lcsb.uni.lu]

- 2. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | C9H7N3O | CID 43543033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. Synthesis and biological evaluation of some pyrazolinylpyridines and pyrazolylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sciensage.info [sciensage.info]

An In-depth Technical Guide on 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited publicly available data for this specific molecule, this guide also incorporates information on structurally related pyrazole derivatives to provide a broader context for its potential properties and applications.

Solubility Profile

Table 1: Qualitative Solubility of Pyrazole Derivatives

| Solvent Class | General Solubility | Rationale |

| Aqueous Solvents (e.g., Water) | Low to Moderate | The pyridinyl and pyrazole rings contribute to some polarity, but the overall aromatic character may limit aqueous solubility. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are generally effective at dissolving a wide range of organic compounds, including heterocyclic structures. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | The ability to form hydrogen bonds with the nitrogen atoms of the pyridinyl and pyrazole rings, as well as the carbonyl group, enhances solubility. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | The polar nature of the molecule makes it less likely to dissolve in nonpolar solvents. |

Experimental Protocol for Solubility Determination

In the absence of specific quantitative data, the following general experimental protocol can be employed to determine the solubility of this compound. This method is based on the shake-flask technique, a standard procedure for assessing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the respective solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the respective solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / Volume of aliquot taken

-

Synthesis of this compound

General Experimental Workflow for Vilsmeier-Haack Formylation

The synthesis typically proceeds in two main stages: formation of the pyrazole ring and subsequent formylation.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 1-(pyridin-2-yl)-1H-pyrazole

-

To a solution of 2-hydrazinopyridine in a suitable solvent (e.g., ethanol or acetic acid), add 1,1,3,3-tetramethoxypropane.

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-(pyridin-2-yl)-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation to Yield this compound

-

In a flask cooled in an ice bath (0 °C), slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

-

To this pre-formed reagent, add a solution of 1-(pyridin-2-yl)-1H-pyrazole in DMF dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it at an elevated temperature (e.g., 60-80 °C) for several hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate) to pH 7-8.

-

The product may precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

-

If the product does not precipitate, extract the aqueous layer with an organic solvent. Dry the combined organic layers and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Potential Biological Activity and Signaling Pathways

While no specific signaling pathway has been definitively associated with this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have been reported to exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The biological activity of pyrazole derivatives is often attributed to their ability to interact with various enzymes and receptors. For instance, some pyrazole-containing compounds are known to be inhibitors of enzymes such as cyclooxygenase (COX), which is involved in the inflammatory pathway. The general mechanism for such inhibition often involves the pyrazole core acting as a scaffold to correctly position functional groups that interact with the active site of the enzyme.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This compound is a heterocyclic compound with potential applications in various fields, particularly in drug discovery and materials science. While specific data on its solubility and biological activity are limited, this guide provides a framework for its characterization and synthesis based on the known properties of related pyrazole derivatives. The provided experimental protocols offer a starting point for researchers to determine its physicochemical properties and to synthesize it for further investigation. Future studies are warranted to fully explore the potential of this compound.

References

- 1. Cas 896717-66-1,1-PYRIDIN-2-YL-1H-PYRAZOLE-4-CARBALDEHYDE | lookchem [lookchem.com]

- 2. degres.eu [degres.eu]

- 3. PubChemLite - this compound (C9H7N3O) [pubchemlite.lcsb.uni.lu]

- 4. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | C9H7N3O | CID 43543033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 1-(pyridin-4-yl)-1h-pyrazole-4-carbaldehyde (C9H7N3O) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR [m.chemicalbook.com]

- 10. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciensage.info [sciensage.info]

- 14. epubl.ktu.edu [epubl.ktu.edu]

- 15. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound | CAS:896717-66-1 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 17. PubChemLite - 1-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde (C9H7N3O) [pubchemlite.lcsb.uni.lu]

- 18. 25016-11-9|1-Methyl-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]

Stability and storage of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the Stability and Storage of 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. Due to the limited availability of public, in-depth stability studies on this specific molecule, this document combines information from commercial supplier data with established principles of organic chemistry to infer potential degradation pathways and outline best practices for its handling and storage. The experimental protocols described herein are model procedures for assessing the stability of this and similar compounds.

Chemical Properties and Inferred Stability

This compound is a solid, crystalline compound at room temperature. Its structure, featuring an aldehyde group attached to a pyrazole ring, which is in turn substituted with a pyridine ring, dictates its chemical reactivity and stability profile. The aldehyde functional group is the most probable site of degradation, primarily through oxidation to the corresponding carboxylic acid. The presence of two nitrogen-containing aromatic rings (pyrazole and pyridine) may also influence its stability, particularly in the presence of strong acids or bases, or upon exposure to light.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on supplier data sheets and general chemical handling principles.

Table 1: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the aldehyde group. |

| Light | Store in the dark (amber vial) | To prevent photolytic degradation. |

| Moisture | Store in a desiccated environment | To prevent hydrolysis and potential moisture-mediated degradation. |

Potential Degradation Pathways

While specific degradation studies for this compound are not widely published, a probable degradation pathway involves the oxidation of the aldehyde group to a carboxylic acid. This can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal impurities.

Figure 1: A potential oxidative degradation pathway for this compound.

Experimental Protocols for Stability Assessment

The following are model protocols for conducting forced degradation and long-term stability studies to rigorously evaluate the stability of this compound.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways.

Protocol 1: Forced Degradation Workflow

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent system (e.g., acetonitrile/water).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic: 0.1 N HCl at 60°C for 24 hours.

-

Basic: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C (in solution and as solid) for 48 hours.

-

Photolytic: Expose to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Neutralization: Neutralize the acidic and basic samples after the stress period.

-

Analysis: Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), to quantify the parent compound and detect any degradation products.

Figure 2: A generalized workflow for forced degradation studies.

Long-Term Stability Studies

Long-term stability studies evaluate the stability of a compound under recommended storage conditions over an extended period.

Protocol 2: Long-Term Stability Testing

-

Sample Preparation: Place accurately weighed samples of solid this compound in amber glass vials.

-

Storage: Store the vials under the recommended conditions (2-8°C, protected from light and moisture).

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, analyze the sample for purity and the presence of any degradation products using a validated stability-indicating HPLC method. Physical properties, such as appearance and melting point, should also be monitored.

Summary of Hypothetical Stability Data

The following table presents a hypothetical summary of results from forced degradation studies, which would be the expected outcome for a compound with the structure of this compound.

Table 2: Hypothetical Forced Degradation Data

| Stress Condition | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) |

| 0.1 N HCl, 60°C, 24h | < 5% | This compound |

| 0.1 N NaOH, 60°C, 24h | 10-15% | 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid |

| 3% H₂O₂, RT, 24h | 20-30% | 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid |

| 80°C, 48h | < 5% | This compound |

| Photolytic | 5-10% | Various minor degradation products |

Conclusion

This compound is expected to be a relatively stable compound when stored under the recommended conditions of refrigeration, in an inert atmosphere, and protected from light and moisture. The primary degradation pathway is likely the oxidation of the aldehyde to a carboxylic acid, which is accelerated by oxidizing agents and basic conditions. For critical applications, it is imperative to conduct formal stability studies, such as the forced degradation and long-term stability protocols outlined in this guide, to establish a definitive shelf-life and to identify and characterize any potential degradation products.

An In-depth Technical Guide to the Electronic Properties of Pyridinyl-Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinyl-pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1] Their unique molecular architecture, combining the electron-donating pyrazole moiety with the electron-accepting pyridine ring, gives rise to a rich set of electronic properties that can be fine-tuned through synthetic modifications.[2][3] These properties, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and redox potentials, are pivotal in determining the photophysical behavior, chemical reactivity, and biological activity of these molecules.[4] In the realm of drug discovery, pyridinyl-pyrazole derivatives have emerged as a privileged scaffold for the development of potent kinase inhibitors, with applications in anticancer therapies.[1][5] Their efficacy in this role is intimately linked to their electronic characteristics, which govern their interactions with biological targets.[6] This guide provides a comprehensive overview of the electronic properties of pyridinyl-pyrazole derivatives, detailing the experimental and computational methodologies used for their characterization and presenting key quantitative data to aid in the rational design of novel compounds.

Experimental Protocols

The characterization of the electronic properties of pyridinyl-pyrazole derivatives relies on a combination of electrochemical and spectroscopic techniques, complemented by computational modeling.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an essential electrochemical technique used to investigate the redox behavior of pyridinyl-pyrazole derivatives, providing information on their oxidation and reduction potentials.[7]

Methodology:

-

Preparation of the Electrolyte Solution: A 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu4NPF6), is prepared in an anhydrous, deoxygenated solvent like acetonitrile or dichloromethane.

-

Working Electrode Preparation: A glassy carbon or platinum electrode is polished with alumina slurry, sonicated, and dried before use.

-

Electrochemical Cell Setup: A standard three-electrode cell is used, comprising the working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) reference electrode.

-

Analyte Solution: A 1-5 mM solution of the pyridinyl-pyrazole derivative is prepared in the electrolyte solution.

-

Data Acquisition: The potential is swept linearly from an initial value to a vertex potential and then back to the initial potential at a scan rate typically ranging from 50 to 200 mV/s. The resulting current is measured as a function of the applied potential. The system is purged with an inert gas (e.g., argon or nitrogen) to remove oxygen.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within the pyridinyl-pyrazole molecules, providing information about their absorption properties.[2]

Methodology:

-

Solvent Selection: A spectroscopic grade solvent that dissolves the compound and is transparent in the desired wavelength range (typically 200-800 nm) is chosen. Common solvents include ethanol, methanol, and chloroform.

-

Sample Preparation: A dilute solution of the pyridinyl-pyrazole derivative (typically in the micromolar concentration range) is prepared in the chosen solvent using a volumetric flask for accuracy.

-

Spectrometer Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

-

Measurement: The absorbance of the sample solution is measured over the desired wavelength range. The wavelength of maximum absorption (λmax) is a key parameter obtained from the spectrum.

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules. The B3LYP functional with a 6-31G(d) basis set is a commonly employed method for organic molecules, providing a good balance between accuracy and computational cost.[8][9]

Methodology:

-

Molecular Geometry Optimization: The three-dimensional structure of the pyridinyl-pyrazole derivative is optimized to find its lowest energy conformation.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

-

Electronic Property Calculations: The energies of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap (ΔE) is determined by the difference between these energies (ΔE = ELUMO - EHOMO).[4]

-

Simulation of UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra, allowing for a comparison with experimental data.[10]

Data Presentation

The following tables summarize key electronic property data for representative pyridinyl-pyrazole derivatives, compiled from the literature.

Table 1: Theoretical Electronic Properties of Pyridinyl-Pyrazole Derivatives (DFT/B3LYP/6-31G(d))

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | - | - | 4.458 | [10] |

| 4,5-dihydro-1H-pyrazol-3-yl)benzo[c][11][12][13]oxadiazole derivative | -5.5971 | -2.4598 | 3.1373 | [8] |

| 1-[(2-Naphthyl)Methyl]-3-(2-pyridyl)-1H-pyrazole | - | - | 8.36317 | [14] |

| Pyz-1 | -6.150 | -1.032 | 5.118 | [4] |

| Pyz-2 | -6.102 | -0.937 | 5.166 | [4] |

Table 2: Experimental Photophysical and Electrochemical Data for Pyridinyl-Pyrazole Derivatives

| Compound | λmax (nm) | Emission λ (nm) | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) | Reference |

| Fused pyrazole-phenanthridine 2a | 267, 320 | - | - | - | [15] |

| Pyrazole-phenanthridine 2b | - | - | - | - | [15] |

| Pyrazole-phenanthridine 2c | - | - | - | - | [15] |

| Pyrazole-phenanthridine 2d | - | - | - | - | [15] |

| Pyrazolo[4,3-b]pyridine 62 | 336 | 440 | - | - | [2] |

Mandatory Visualization

The electronic properties of pyridinyl-pyrazole derivatives are fundamental to their mechanism of action as kinase inhibitors in cancer therapy. The following diagram illustrates the inhibition of the Cyclin-Dependent Kinase 2 (CDK2) signaling pathway, a critical regulator of the cell cycle, by a generic pyridinyl-pyrazole inhibitor.[16]

Caption: Inhibition of the CDK2 pathway by a pyridinyl-pyrazole derivative.

Conclusion

The electronic properties of pyridinyl-pyrazole derivatives are a cornerstone of their diverse applications, particularly in the development of targeted cancer therapies. A thorough understanding of their HOMO-LUMO energetics, redox behavior, and photophysical characteristics, gained through a synergistic approach of experimental techniques and computational modeling, is crucial for the rational design of new molecules with enhanced efficacy and selectivity. This guide has provided an in-depth overview of the key methodologies and a compilation of relevant data to support researchers in this dynamic field. The continued exploration of the structure-property relationships in this class of compounds holds immense promise for the discovery of novel therapeutic agents and advanced materials.

References

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Fused pyrazole-phenanthridine based dyads: synthesis, photo-physical and theoretical studies, and live cell pH imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science.

Application Notes

This compound and its derivatives are recognized as "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets. The pyrazole moiety is a core component of numerous FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.

The title compound serves as a key intermediate in the synthesis of more complex molecules. The aldehyde functional group is particularly versatile, allowing for a variety of chemical transformations to introduce further molecular diversity. Its applications extend to the development of:

-

Pharmaceuticals: As a scaffold for the synthesis of novel therapeutic agents. The pyridinyl-pyrazole core is of significant interest for its potential in developing kinase inhibitors and other targeted therapies.

-

Agrochemicals: Utilized as a building block in the creation of new pesticides and herbicides.[1]

-